molecular formula C21H21ClN2O2 B14959280 1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole

1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B14959280
M. Wt: 368.9 g/mol
InChI Key: ZBWHCJALHGVKOZ-UHFFFAOYSA-N
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Description

1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a combination of indole and piperidine moieties

Preparation Methods

The synthesis of 1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the 4-chlorobenzoyl group: This step involves the acylation of the piperidine ring with 4-chlorobenzoyl chloride under basic conditions.

    Formation of the indole moiety: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of the indole and piperidine moieties: The final step involves coupling the indole and piperidine moieties through a carbonyl linkage, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbonyl linkage and formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a lead compound in drug discovery programs, particularly for its potential to modulate biological targets such as enzymes and receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

    1-(4-chlorobenzoyl)piperidine-4-carboxylic acid: This compound shares the piperidine and chlorobenzoyl moieties but lacks the indole ring, resulting in different chemical and biological properties.

    1-(4-chlorobenzoyl)piperidine-4-carboxylic acid hydrazide:

    Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have different substituents and structural features, leading to variations in their biological activities and uses.

The uniqueness of this compound lies in its combination of indole and piperidine moieties, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

[1-(4-chlorobenzoyl)piperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C21H21ClN2O2/c22-18-7-5-16(6-8-18)20(25)23-12-9-17(10-13-23)21(26)24-14-11-15-3-1-2-4-19(15)24/h1-8,17H,9-14H2

InChI Key

ZBWHCJALHGVKOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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